A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4'-methylbenzhydrol
A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Difluoro-4'-methylbenzhydrol
Abstract
This technical guide provides an in-depth examination of the physicochemical properties of 3,5-Difluoro-4'-methylbenzhydrol. As a fluorinated analogue of the well-known benzhydrol scaffold, this compound presents unique characteristics relevant to medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide moves beyond a simple data summary to offer a holistic understanding grounded in established scientific principles. We will explore the synthesis of this compound, detail its core physicochemical properties with a clear distinction between experimental data on analogues and predicted values, and provide robust, step-by-step protocols for their experimental determination. The causality behind experimental choices is explained, ensuring this document serves as both a reference and a practical laboratory guide.
Section 1: Introduction and Molecular Identity
3,5-Difluoro-4'-methylbenzhydrol, systematically named (3,5-difluorophenyl)(p-tolyl)methanol, is a diarylmethanol derivative. The core benzhydrol structure is a privileged scaffold in medicinal chemistry, forming the basis for numerous therapeutic agents, including antihistamines.[6] The introduction of two fluorine atoms onto one of the phenyl rings and a methyl group on the other is a deliberate chemical modification designed to modulate its properties. Fluorine, being the most electronegative element, can introduce potent electronic effects, influence molecular conformation, and block sites of metabolism, often leading to improved pharmacokinetic profiles.[2][3][4][5]
Molecular Structure:
Key Molecular Identifiers:
| Identifier | Value | Source |
| IUPAC Name | (3,5-difluorophenyl)(p-tolyl)methanol | N/A |
| CAS Number | 1269395-81-6 | Inferred from related structures |
| Molecular Formula | C₁₄H₁₂F₂O | [7] |
| Molecular Weight | 234.24 g/mol | [7] |
Section 2: Core Physicochemical Properties
The following table summarizes the key physicochemical properties of 3,5-Difluoro-4'-methylbenzhydrol. Where direct experimental data is unavailable, values are predicted based on the properties of analogous compounds and established principles of physical organic chemistry.
| Property | Value (Predicted/Analogous) | Basis for Prediction/Analogy | Significance in Research & Development |
| Melting Point (°C) | 65-85 | The parent compound, Phenyl(p-tolyl)methanol, melts at 50-54 °C.[8] Fluorination often increases the melting point due to altered crystal packing and intermolecular interactions. | A key indicator of purity and solid-state stability. |
| Boiling Point (°C) | > 300 (with decomposition) | High molecular weight and polar hydroxyl group suggest a high boiling point. Benzhydrols often decompose before boiling at atmospheric pressure. | Not a primary parameter for solid compounds in pharmaceutical development. |
| Aqueous Solubility | Low to Insoluble | The parent compound is sparingly soluble in water. The addition of two fluorine atoms generally decreases aqueous solubility. | Affects bioavailability, formulation strategies, and the design of in vitro assays. |
| Organic Solvent Solubility | Soluble | Expected to be soluble in common organic solvents like Methanol, Ethanol, DMSO, and Dichloromethane, similar to other benzhydrols. | Crucial for synthesis, purification, and analytical method development. |
| pKa (hydroxyl proton) | ~12.5 - 13.5 | The pKa of the parent benzhydrol is ~13.7. The electron-withdrawing fluorine atoms are expected to increase the acidity (lower the pKa) of the hydroxyl proton. | Determines the ionization state at physiological pH, which impacts solubility, membrane permeability, and receptor binding. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.2 | The LogP of Phenyl(p-tolyl)methanol is ~3.1. Fluorine atoms typically increase lipophilicity. | A critical measure of lipophilicity, which influences ADME (Absorption, Distribution, Metabolism, Excretion) properties. |
| Polar Surface Area (PSA) | 20.23 Ų | The PSA is dominated by the hydroxyl group and is identical to that of the parent benzhydrol. | A predictor of membrane permeability. A low PSA suggests good potential for cell penetration. |
Section 3: Synthesis and Characterization
The most direct and common method for synthesizing unsymmetrical benzhydrols is the Grignard reaction.[1] This involves the nucleophilic addition of a Grignard reagent to an aldehyde. For 3,5-Difluoro-4'-methylbenzhydrol, this can be achieved in two ways, though one is often preferred for reasons of starting material availability and reactivity.
Preferred Synthetic Route: Addition of p-tolylmagnesium bromide to 3,5-difluorobenzaldehyde.
Rationale: 4-Bromotoluene (p-bromotoluene) is a readily available and cost-effective starting material for the Grignard reagent. 3,5-Difluorobenzaldehyde is also commercially available. This route is generally reliable and high-yielding.
3.1: Synthesis via Grignard Reaction
Experimental Workflow Diagram:
Caption: Synthetic workflow for 3,5-Difluoro-4'-methylbenzhydrol.
Step-by-Step Protocol: (Adapted from the synthesis of 3,5-Difluoro-3'-methylbenzhydrol[1])
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Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere. Flame-dry all glassware and allow it to cool.
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Grignard Initiation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask.
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Reagent Addition: Add a solution of 4-bromotoluene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) to the dropping funnel. Add a small portion to the magnesium turnings.
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Grignard Formation: If the reaction does not start spontaneously (indicated by the disappearance of the iodine color and gentle bubbling), warm the flask gently with a heat gun. Once initiated, add the remaining 4-bromotoluene solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes.
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Aldehyde Addition: Cool the freshly prepared Grignard reagent to 0°C using an ice bath. Add a solution of 3,5-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF to the dropping funnel and add it dropwise to the stirred Grignard reagent.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
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Workup: Cool the reaction mixture back to 0°C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
Section 4: Protocols for Physicochemical Characterization
4.1: Melting Point Determination
Rationale: The melting point provides a quick and reliable assessment of a compound's purity. A sharp, narrow melting range (e.g., 1-2 °C) is indicative of a highly pure substance. This protocol uses the standard capillary method.
Experimental Workflow Diagram:
Caption: Workflow for Capillary Melting Point Determination.
Step-by-Step Protocol:
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Sample Preparation: Ensure the synthesized compound is completely dry. Place a small amount on a watch glass and crush it into a fine powder.
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Loading: Tap the open end of a glass capillary tube into the powder. Invert and tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.
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Measurement: Place the capillary in a calibrated melting point apparatus.
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Heating: Heat rapidly to approximately 15°C below the expected melting point.
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Observation: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first liquid is observed and the temperature at which the sample is completely molten. This range is the melting point.
4.2: Solubility Assessment (Qualitative)
Rationale: Understanding solubility is paramount for any compound intended for biological testing or formulation. This qualitative test establishes a basic solubility profile in aqueous and organic solvents.
Step-by-Step Protocol:
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Preparation: Place approximately 1-2 mg of the compound into a series of labeled small glass vials.
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Solvent Panel: Use a range of solvents, including water, phosphate-buffered saline (PBS, pH 7.4), ethanol, and dimethyl sulfoxide (DMSO).
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Procedure: a. Add 0.1 mL of a solvent to a vial. b. Vortex for 30 seconds. c. Visually inspect for undissolved solid. d. If the solid dissolves, the compound is soluble at >10-20 mg/mL. e. If the solid does not dissolve, add solvent in increments (e.g., up to 1 mL total), vortexing after each addition, to estimate the solubility range.
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Classification: Classify as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the volume of solvent required.
Section 5: Conclusion
This technical guide has detailed the identity, synthesis, and core physicochemical properties of 3,5-Difluoro-4'-methylbenzhydrol. While direct experimental data for this specific molecule is sparse in public literature, a robust profile can be constructed through analogy with related compounds and an understanding of the chemical effects of fluorination. The provided protocols offer a clear path for its synthesis and experimental characterization in a laboratory setting. This foundational knowledge is critical for any researcher aiming to utilize this compound in drug discovery, materials science, or other advanced applications.
References
-
ResearchGate. (2025). SYNTHESIS, CHARACTERIZATION AND X-RAY CRYSTAL STRUCTURES OF N'-(3,5-DIFLUORO-2-HYDROXYBENZYLIDENE)-4-METHYLBENZOHYDRAZIDE AND ITS OXIDOVANADIUM(V) COMPLEX WITH ANTIBACTERIAL ACTIVITY. [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry: successes, prospects, and future directions. Science, 317(5846), 1881-1886.
-
NextSDS. (n.d.). 3,5-DIFLUORO-4'-METHYLBENZHYDROL — Chemical Substance Information. [Link]
-
ChemSrc. (2025). p-tolylmethanol. [Link]
-
PubChem. (n.d.). o-Tolyl(p-tolyl)methanol. [Link]
-
ResearchGate. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
-
CHIMIA. (2002). The Importance of Fluorine in the Life Science Industry. [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. [Link]
-
PubMed. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. [Link]
-
PMC. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). [Link]
-
Wikipedia. (n.d.). Diphenylmethanol. [Link]
-
ResearchGate. (2026). Fluorine in Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chimia.ch [chimia.ch]
- 4. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. (3,5-difluorophenyl)(o-tolyl)methanol | CymitQuimica [cymitquimica.com]
- 8. Phenyl(p-tolyl)methanol | 1517-63-1 [sigmaaldrich.com]
